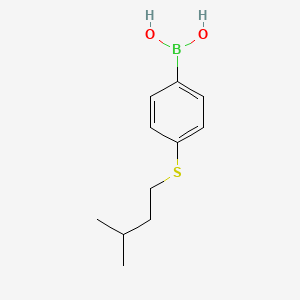

4-(Isopentylthio)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

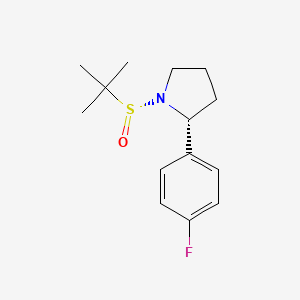

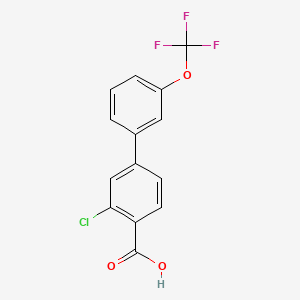

4-(Isopentylthio)phenylboronic acid is a chemical compound with the molecular formula C11H17BO2S . It has a molecular weight of 224.13 g/mol . The compound is typically stored at temperatures between 2-8°C in an inert atmosphere .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17BO2S/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 224.13 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass is 224.1042311 g/mol and its monoisotopic mass is also 224.1042311 g/mol . The compound has a topological polar surface area of 65.8 Ų .

科学的研究の応用

Bio-imaging and Photodynamic Therapy Phenylboronic acid-functionalized nanomaterials, like pyrene derivatives, have been synthesized for bio-imaging and photodynamic therapy. These materials demonstrate specific and efficient imaging of sialic acids on living cells with excellent fluorescence stability, biocompatibility, and unique two-photon fluorescence properties. Moreover, they can generate singlet oxygen under two-photon irradiation, showing potential for effective cancer cell therapy through in situ recognition and imaging of cell surface components, as well as photodynamic treatment applications (Li & Liu, 2021).

Advanced Bio-applications of Polymeric Nanomaterials The unique chemistry of phenylboronic acid, forming reversible complexes with polyols, has led to its use in diagnostic and therapeutic applications, notably in drug delivery systems and biosensors. Phenylboronic acid-decorated polymeric nanomaterials have shown promise in interacting with glucose and sialic acid, highlighting their potential in creating advanced bio-application platforms (Lan & Guo, 2019).

Catalysis in Organic Synthesis 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as an effective catalyst for dehydrative condensation between carboxylic acids and amines, facilitating amidation. This catalytic activity is crucial for synthetic applications, including α-dipeptide synthesis, where the ortho-substituent of boronic acid prevents the coordination of amines, accelerating the reaction process (Wang, Lu, & Ishihara, 2018).

Glucose-Responsive Drug Delivery Phenylboronic acid-based materials have been extensively studied for constructing glucose-responsive systems, especially for insulin delivery. The synthesis of these materials, including nanogels, micelles, vesicles, and mesoporous silica nanoparticles, has opened new avenues for controlled drug delivery, responding to glucose levels (Ma & Shi, 2014).

Antiviral and Antitumor Applications Phenylboronic-acid-modified nanoparticles have shown potential as antiviral inhibitors, particularly against the Hepatitis C virus, by blocking viral entry. Their low cellular toxicity compared to other nanoparticles underscores their promise as therapeutic agents. Similarly, phenylboronic acid has demonstrated cytotoxic activity against tumor cell lines, offering a new strategy for cancer treatment through various administration routes, including intraperitoneal and oral applications (Khanal et al., 2013); (Marasović et al., 2017).

作用機序

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

[4-(3-methylbutylsulfanyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO2S/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCYBBGQZWWUBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SCCC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675217 |

Source

|

| Record name | {4-[(3-Methylbutyl)sulfanyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217500-91-8 |

Source

|

| Record name | B-[4-[(3-Methylbutyl)thio]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(3-Methylbutyl)sulfanyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Hydroxy-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B566966.png)

![5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B566977.png)